molecular formula C13H17N3 B11888064 2-(4-methylpiperazin-1-yl)-3H-indole

2-(4-methylpiperazin-1-yl)-3H-indole

Cat. No.: B11888064
M. Wt: 215.29 g/mol
InChI Key: ZTAFFBKSCGGBNQ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-3H-indole is a chemical compound that features an indole core substituted with a 4-methylpiperazine group

Preparation Methods

The synthesis of 2-(4-methylpiperazin-1-yl)-3H-indole typically involves the reaction of an indole derivative with 4-methylpiperazine. One common method includes the use of a coupling reaction where the indole derivative is activated, often through halogenation, followed by nucleophilic substitution with 4-methylpiperazine under basic conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Methylpiperazin-1-yl)-3H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced indole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the indole ring, especially at the 3-position, using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-3H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological pathways. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

2-(4-Methylpiperazin-1-yl)-3H-indole can be compared with other indole derivatives and piperazine-containing compounds:

    Indole Derivatives: Compounds like tryptamine and serotonin share the indole core but differ in their functional groups, leading to distinct biological activities.

    Piperazine-Containing Compounds: Similar compounds include 1-(4-methylpiperazin-1-yl)indole and 1-(4-methylpiperazin-1-yl)benzene, which also feature the piperazine moiety but differ in their core structures.

    Uniqueness: The unique combination of the indole core and the 4-methylpiperazine group in this compound provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-3H-indole

InChI

InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)13-10-11-4-2-3-5-12(11)14-13/h2-5H,6-10H2,1H3

InChI Key

ZTAFFBKSCGGBNQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C2

Origin of Product

United States

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